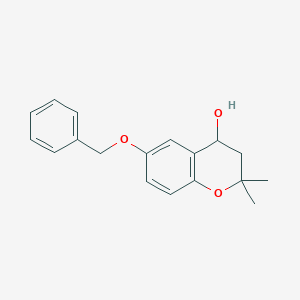

6-Benzyloxy-2,2-dimethylchroman-4-ol

Description

Properties

CAS No. |

223749-51-7 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2,2-dimethyl-6-phenylmethoxy-3,4-dihydrochromen-4-ol |

InChI |

InChI=1S/C18H20O3/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10,16,19H,11-12H2,1-2H3 |

InChI Key |

OFHFBVYXWZHZOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Chroman-4-one and Chroman-4-ol Families

The following table summarizes key structural analogs and their properties:

*Estimated PSA based on structural similarity to 2n.

Key Differences and Implications

Substituent Effects

- Benzyloxy vs.

- Dimethyl Substituents at C2 : The 2,2-dimethyl groups introduce steric hindrance, which may restrict rotational freedom and stabilize the chroman ring conformation. This contrasts with analogs like 2m or 2o, which have single benzyl/methoxybenzyl groups at C2 .

Functional Group at C4

- Hydroxyl (4-ol) vs. Ketone (4-one): The hydroxyl group in the target compound enables hydrogen bonding, increasing polarity (higher PSA) compared to 4-one derivatives (e.g., 2m, 2n, 2o). This difference may influence biological activity; for example, 4'-hydroxyflavanone (a natural 4-one analog) exhibits antioxidant properties linked to its ketone and hydroxyl groups .

Preparation Methods

Reduction of 6-Benzyloxy-2,2-dimethylchroman-4-one

The most direct method involves the reduction of 6-benzyloxy-2,2-dimethylchroman-4-one (1) to the corresponding alcohol. In a representative procedure, sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system achieves selective reduction of the ketone group without affecting the benzyl ether.

Procedure :

-

Dissolve 6-benzyloxy-2,2-dimethylchroman-4-one (20.0 g, 71 mmol) in THF (200 mL).

-

Cool the solution to 0°C and add NaBH₄ (2.94 g, 78 mmol) portion-wise.

-

Stir the mixture at room temperature for 12 h, then quench with saturated ammonium chloride.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product as a white solid (18.1 g, 90%).

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 6-Benzyloxy-2,2-dimethylchroman-4-one |

| Reducing Agent | NaBH₄ (1.1 eq) |

| Solvent | THF/MeOH (4:1) |

| Temperature | 0°C → RT |

| Yield | 90% |

This method prioritizes simplicity and high yield but requires strict anhydrous conditions to prevent premature hydrolysis of the benzyl ether.

Multi-Step Synthesis via Cyclobutane Intermediates

An alternative route from Patent CN111320535B employs cyclobutane precursors, leveraging nucleophilic substitutions and Hunsdiecker reactions.

Step 1: Nucleophilic Substitution

3-Dibromo-2,2-dimethoxypropane reacts with diisopropyl malonate in dimethylformamide (DMF) under sodium hydride (NaH) catalysis to form cyclobutane I (90% yield).

Step 2: Acidic Hydrolysis

Cyclobutane I undergoes hydrolysis with hydrochloric acid (HCl) at 80°C for 9 h to yield 3-oxocyclobutanecarboxylic acid (II).

Step 3: Hunsdiecker Reaction

Conversion of II to silver carboxylate followed by bromination produces bromoalkane III. Reaction with benzyl alcohol in tetrahydrofuran (THF) and NaH yields 3-(benzyloxy)-1-cyclobutanone (IV), a precursor for chroman ring formation.

Critical Observations :

-

The Hunsdiecker reaction introduces stoichiometric challenges, requiring meticulous control of silver oxide and bromine ratios.

-

Benzylation at the final step ensures regioselectivity but demands low temperatures (0–10°C) to minimize side reactions.

Protective Group Strategies

Benzyl Ether Protection

The benzyloxy group at position 6 is typically introduced early in the synthesis to shield the phenolic hydroxyl during subsequent reactions. A common approach utilizes benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in acetone, achieving >85% protection efficiency.

Limitations :

-

Competitive O-alkylation at other hydroxyl sites necessitates bulky bases like DBU (1,8-diazabicycloundec-7-ene) to enhance selectivity.

-

Residual benzyl halides may necessitate purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, THF) in facilitating nucleophilic substitutions. For example, cyclobutane formation proceeds optimally at 120–140°C in DMF, whereas lower temperatures (40–50°C) favor benzylation.

Solvent Selection Table :

| Reaction Step | Optimal Solvent | Temperature Range | Yield (%) |

|---|---|---|---|

| Cyclobutane Formation | DMF | 120–140°C | 90 |

| Benzylation | THF | 40–50°C | 85 |

| Ketone Reduction | THF/MeOH | 0°C → RT | 90 |

Catalytic Enhancements

The use of CuCl₂ in chromene alkylation (as seen in related syntheses) improves cyclization efficiency by mitigating radical side pathways. However, transition metal residues necessitate additional purification steps, complicating scale-up.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 300 MHz) :

-

δ 7.47 (1H, s, aromatic H),

-

δ 6.69 (1H, s, aromatic H),

-

δ 3.80 (1H, t, CH-OH),

-

δ 3.05 (1H, dd, CH₂),

These signals confirm the chroman ring’s integrity and the benzyloxy group’s presence.

High-Resolution Mass Spectrometry (HRMS) :

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 6-Benzyloxy-2,2-dimethylchroman-4-ol?

- Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. HRESIMS provides precise molecular weight determination (e.g., exact mass ±0.001 Da), while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves substituent positions and stereochemistry. For crystalline samples, single-crystal X-ray diffraction using software like SHELXL ensures unambiguous structural assignment .

Q. What are the common synthetic routes for this compound, and what yields are typically achieved?

- Methodological Answer : A validated route involves selective benzyloxy protection of chroman-4-ol derivatives under anhydrous conditions. For example, a related compound, 2,2-dimethyl-6,7-bis((4-nitrobenzyl)oxy)chroman-4-ol (CAS: 131859-43-3), was synthesized via nucleophilic substitution with a reference yield of 89.3% using optimized stoichiometry (1:2.2 molar ratio of chromanol to nitrobenzyl bromide) and catalytic K₂CO₃ in DMF at 80°C .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Static discharge should be minimized during transfer.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in structural elucidation data for this compound derivatives?

- Methodological Answer : Discrepancies in nomenclature or substituent positions (e.g., misassignment of hydroxyl vs. methoxy groups) require cross-validation using:

- Tandem MS/MS : Fragmentation patterns to confirm functional groups.

- X-ray crystallography : SHELXL refinement (R-factor <0.05) to resolve ambiguous NOEs in NMR .

- Example: A literature error corrected 6-methoxy-2,2-dimethylchroman-4-ol from "3-hydroxy-6-methoxy-4-chromanone" was resolved via HRESIMS and ¹³C NMR .

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).

- Example: Analogous chromanols (e.g., 7-methoxy-2,2-dimethylchroman-4-ol , CAS: 54874-21-4) showed logP=2.29 and PSA=38.69 Ų, correlating with membrane permeability in drug design .

Q. What factors affect regioselectivity in benzyloxy substitution of chroman-4-ol derivatives during multi-step synthesis?

- Methodological Answer :

- Steric Effects : 2,2-Dimethyl groups hinder substitution at C-6/C-7, favoring C-5/C-8 positions.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 2,2-dimethyl-6,7-bis((4-nitrobenzyl)oxy)chroman-4-ol ) increase electrophilicity at para positions.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.